
3-Methoxy-2-(oxiran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(oxiran-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can open the oxirane ring, leading to diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine or oxirane derivatives.
Applications De Recherche Scientifique
3-Methoxy-2-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its reactive oxirane ring and pyridine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that modify the compound’s structure and activity. The pyridine ring can participate in coordination with metal ions or other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypyridine: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
2-Methoxy-3-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Oxiranecarbonitriles: Compounds with both oxirane and nitrile groups, used in different synthetic applications.
Uniqueness
3-Methoxy-2-(oxiran-
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3-methoxy-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-3-2-4-9-8(6)7-5-11-7/h2-4,7H,5H2,1H3 |
Clé InChI |
FWMUZJRMFJFCHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
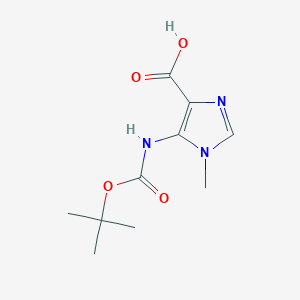
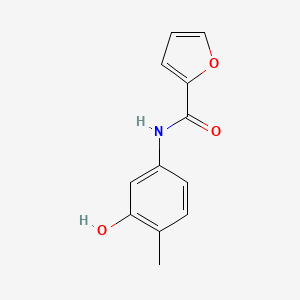
![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
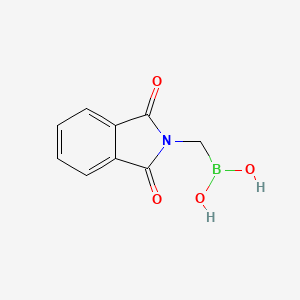

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)


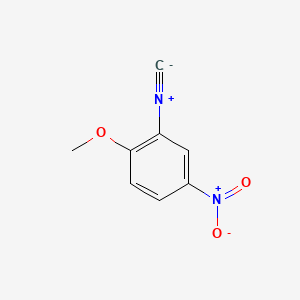

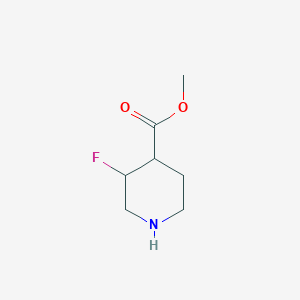
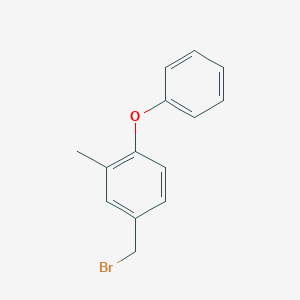
![1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
